molecular formula C19H20FN3O2S B283782 N-(3-fluorobenzoyl)-N'-[4-(4-morpholinylmethyl)phenyl]thiourea

N-(3-fluorobenzoyl)-N'-[4-(4-morpholinylmethyl)phenyl]thiourea

Cat. No. B283782
M. Wt: 373.4 g/mol
InChI Key: BECJTXOTNOJWAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-fluorobenzoyl)-N'-[4-(4-morpholinylmethyl)phenyl]thiourea, also known as FBMTP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. FBMTP is a thiourea derivative that has been synthesized using different methods.

Mechanism of Action

N-(3-fluorobenzoyl)-N'-[4-(4-morpholinylmethyl)phenyl]thiourea exerts its effects through various mechanisms, depending on the specific application. In cancer research, N-(3-fluorobenzoyl)-N'-[4-(4-morpholinylmethyl)phenyl]thiourea targets specific proteins involved in the cell cycle, such as cyclin-dependent kinases, which are essential for the progression of cancer cells. In infectious diseases, N-(3-fluorobenzoyl)-N'-[4-(4-morpholinylmethyl)phenyl]thiourea inhibits the replication of viruses by targeting specific enzymes involved in the viral life cycle. In neuroscience, N-(3-fluorobenzoyl)-N'-[4-(4-morpholinylmethyl)phenyl]thiourea modulates the activity of certain neurotransmitters, such as serotonin and dopamine, which are involved in mood regulation.
Biochemical and Physiological Effects
N-(3-fluorobenzoyl)-N'-[4-(4-morpholinylmethyl)phenyl]thiourea has been shown to have various biochemical and physiological effects, depending on the specific application. In cancer research, N-(3-fluorobenzoyl)-N'-[4-(4-morpholinylmethyl)phenyl]thiourea inhibits the growth and proliferation of cancer cells, which may lead to tumor regression. In infectious diseases, N-(3-fluorobenzoyl)-N'-[4-(4-morpholinylmethyl)phenyl]thiourea inhibits the replication of viruses, which may lead to the prevention or treatment of viral infections. In neuroscience, N-(3-fluorobenzoyl)-N'-[4-(4-morpholinylmethyl)phenyl]thiourea modulates the activity of certain neurotransmitters, which may have implications for the treatment of neurological disorders, such as depression and anxiety.

Advantages and Limitations for Lab Experiments

N-(3-fluorobenzoyl)-N'-[4-(4-morpholinylmethyl)phenyl]thiourea has several advantages for lab experiments, including its high purity and stability, which make it suitable for various applications. However, N-(3-fluorobenzoyl)-N'-[4-(4-morpholinylmethyl)phenyl]thiourea also has some limitations, such as its low solubility in water, which may affect its bioavailability and efficacy. Additionally, N-(3-fluorobenzoyl)-N'-[4-(4-morpholinylmethyl)phenyl]thiourea may have off-target effects, which may affect the interpretation of experimental results.

Future Directions

N-(3-fluorobenzoyl)-N'-[4-(4-morpholinylmethyl)phenyl]thiourea has significant potential for future research in various fields, including cancer research, infectious diseases, and neuroscience. In cancer research, future studies may focus on the development of N-(3-fluorobenzoyl)-N'-[4-(4-morpholinylmethyl)phenyl]thiourea derivatives with improved efficacy and specificity for specific cancer types. In infectious diseases, future studies may focus on the development of N-(3-fluorobenzoyl)-N'-[4-(4-morpholinylmethyl)phenyl]thiourea analogs with improved potency against viral infections. In neuroscience, future studies may focus on the development of N-(3-fluorobenzoyl)-N'-[4-(4-morpholinylmethyl)phenyl]thiourea derivatives with improved selectivity for specific neurotransmitter systems. Additionally, future studies may explore the potential of N-(3-fluorobenzoyl)-N'-[4-(4-morpholinylmethyl)phenyl]thiourea as a therapeutic agent for various diseases and disorders.

Synthesis Methods

N-(3-fluorobenzoyl)-N'-[4-(4-morpholinylmethyl)phenyl]thiourea can be synthesized through different methods, including the reaction of 3-fluorobenzoyl chloride with 4-(4-morpholinylmethyl)aniline, followed by the addition of ammonium thiocyanate. Another method involves the reaction of 4-(4-morpholinylmethyl)aniline with thiocarbonyldiimidazole, followed by the addition of 3-fluorobenzoyl chloride. Both methods result in the formation of N-(3-fluorobenzoyl)-N'-[4-(4-morpholinylmethyl)phenyl]thiourea, which can be purified through recrystallization.

Scientific Research Applications

N-(3-fluorobenzoyl)-N'-[4-(4-morpholinylmethyl)phenyl]thiourea has been studied for its potential applications in various fields, including cancer research, infectious diseases, and neuroscience. In cancer research, N-(3-fluorobenzoyl)-N'-[4-(4-morpholinylmethyl)phenyl]thiourea has been shown to inhibit the growth and proliferation of cancer cells by targeting specific proteins involved in the cell cycle. In infectious diseases, N-(3-fluorobenzoyl)-N'-[4-(4-morpholinylmethyl)phenyl]thiourea has been studied for its potential to inhibit the replication of viruses, such as HIV and HCV. In neuroscience, N-(3-fluorobenzoyl)-N'-[4-(4-morpholinylmethyl)phenyl]thiourea has been shown to modulate the activity of certain neurotransmitters, which may have implications for the treatment of neurological disorders, such as depression and anxiety.

properties

Molecular Formula

C19H20FN3O2S

Molecular Weight

373.4 g/mol

IUPAC Name

3-fluoro-N-[[4-(morpholin-4-ylmethyl)phenyl]carbamothioyl]benzamide

InChI

InChI=1S/C19H20FN3O2S/c20-16-3-1-2-15(12-16)18(24)22-19(26)21-17-6-4-14(5-7-17)13-23-8-10-25-11-9-23/h1-7,12H,8-11,13H2,(H2,21,22,24,26)

InChI Key

BECJTXOTNOJWAE-UHFFFAOYSA-N

SMILES

C1COCCN1CC2=CC=C(C=C2)NC(=S)NC(=O)C3=CC(=CC=C3)F

Canonical SMILES

C1COCCN1CC2=CC=C(C=C2)NC(=S)NC(=O)C3=CC(=CC=C3)F

solubility

27 [ug/mL]

Origin of Product

United States

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